4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-fluoro-4-methylphenyl)butanamide
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Overview
Description
4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-fluoro-4-methylphenyl)butanamide is a synthetic organic compound It belongs to the class of benzothiadiazine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-fluoro-4-methylphenyl)butanamide typically involves multiple steps:
Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors to form the benzothiadiazine ring system.
Introduction of the Fluoro-Methylphenyl Group: This step involves the substitution reaction to introduce the 3-fluoro-4-methylphenyl group onto the benzothiadiazine core.
Formation of the Butanamide Moiety: This step involves the coupling of the benzothiadiazine derivative with a butanamide precursor under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.
Reduction: Reduction reactions may target the carbonyl group in the butanamide moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.
Receptor Binding: May interact with specific receptors in biological systems, influencing cellular processes.
Medicine
Drug Development: Potential use as a lead compound in the development of new therapeutic agents.
Diagnostics: May be used in the development of diagnostic tools or imaging agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-fluoro-4-methylphenyl)butanamide would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine Derivatives: Compounds with similar benzothiadiazine core structures.
Fluoro-Methylphenyl Derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
The uniqueness of 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-fluoro-4-methylphenyl)butanamide lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H18FN3O3S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(3-fluoro-4-methylphenyl)butanamide |
InChI |
InChI=1S/C18H18FN3O3S/c1-12-9-10-13(11-14(12)19)20-18(23)8-4-7-17-21-15-5-2-3-6-16(15)26(24,25)22-17/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
AMWPTBAPRDKIAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2)F |
Origin of Product |
United States |
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